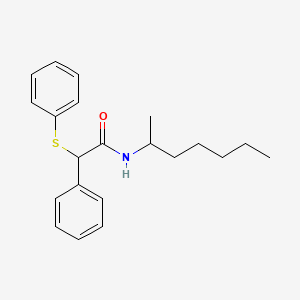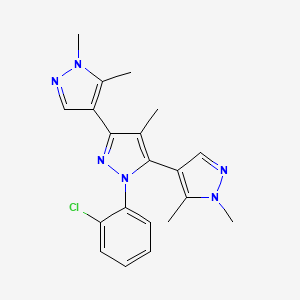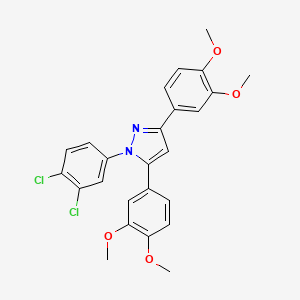
N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a heptan-2-yl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Heptan-2-yl Intermediate: This step involves the preparation of the heptan-2-yl group through a series of reactions, such as alkylation or reduction.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide backbone can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and phenylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated aromatic compounds, thiols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in redox reactions, influencing cellular signaling pathways. The acetamide backbone may also play a role in binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(heptan-2-yl)-2-phenylacetamide: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
N-(heptan-2-yl)-2-(phenylsulfanyl)acetamide: Lacks the phenyl group, which may affect its reactivity and applications.
2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the heptan-2-yl group, which may influence its solubility and biological activity.
Uniqueness
N-(heptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of all three functional groups (heptan-2-yl, phenyl, and phenylsulfanyl) in its structure. This combination imparts specific chemical properties, such as solubility, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H27NOS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-heptan-2-yl-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H27NOS/c1-3-4-7-12-17(2)22-21(23)20(18-13-8-5-9-14-18)24-19-15-10-6-11-16-19/h5-6,8-11,13-17,20H,3-4,7,12H2,1-2H3,(H,22,23) |
InChI Key |
JEBXGQMNQADRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(2,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10931859.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931867.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10931869.png)
![3-ethyl-6-methyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10931870.png)
![2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10931899.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10931906.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931914.png)
![(5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate](/img/structure/B10931925.png)
![N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931926.png)
![Diethyl 5-{[(2-phenylethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10931927.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931930.png)

![N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931951.png)

